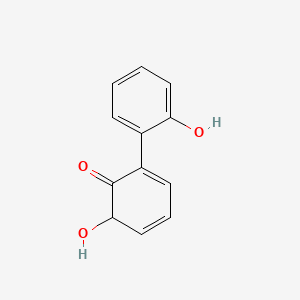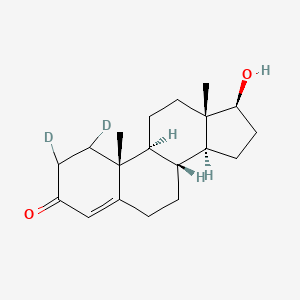
Testosterone-1,2-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone-1,2-D2 is a deuterated form of testosterone, where two hydrogen atoms at positions 1 and 2 are replaced with deuterium. This modification is often used in scientific research to study the metabolism and pharmacokinetics of testosterone, as the presence of deuterium can help trace the compound more effectively in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-1,2-D2 typically involves the deuteration of testosterone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Testosterone-1,2-D2 undergoes various chemical reactions similar to non-deuterated testosterone. These include:
Oxidation: Conversion to androstenedione using oxidizing agents like chromium trioxide.
Reduction: Reduction to dihydrotestosterone using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced with halogens using reagents like bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone.
Substitution: Halogenated testosterone derivatives.
Scientific Research Applications
Testosterone-1,2-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolism of testosterone in the body.
Environmental Studies: Employed to study the degradation of testosterone in natural waters.
Medical Research: Investigated for its role in hormone replacement therapy and its effects on muscle growth and development
Mechanism of Action
Testosterone-1,2-D2 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium does not significantly alter the mechanism of action compared to non-deuterated testosterone .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The non-deuterated form.
Dihydrotestosterone: A more potent androgen.
Androstenedione: A precursor to testosterone
Uniqueness
The primary uniqueness of Testosterone-1,2-D2 lies in its deuterium atoms, which make it a valuable tool for tracing and studying the metabolism of testosterone. This property is particularly useful in pharmacokinetic studies and environmental research, where precise tracking of the compound is essential .
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-1,2-dideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7D,9D/t7?,9?,14-,15-,16-,17-,18-,19- |
InChI Key |
MUMGGOZAMZWBJJ-STRNNTJCSA-N |
Isomeric SMILES |
[2H]C1C([C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C)C)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
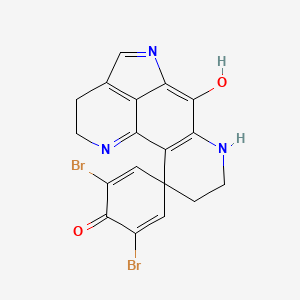
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
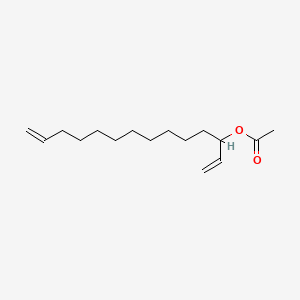
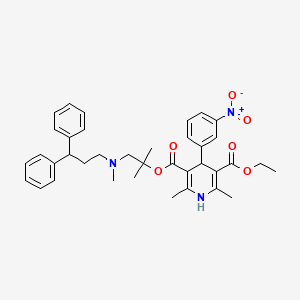
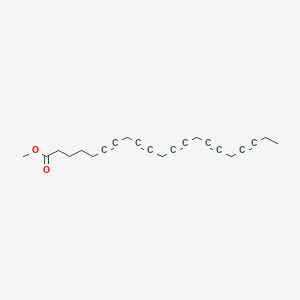

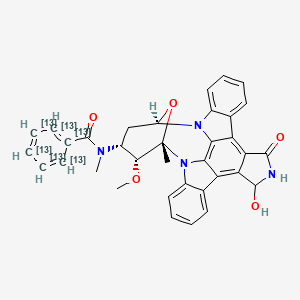
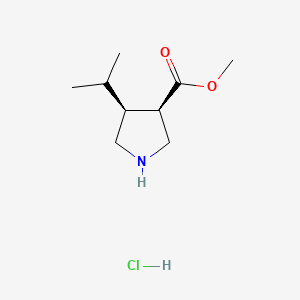


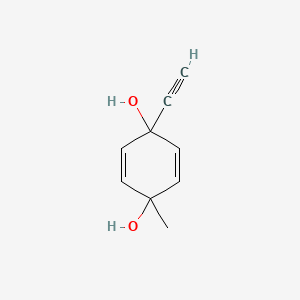
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
